Stereochemical Differentiation: (S,S) vs (S,R)-Diastereomer — Computed Physicochemical Property Comparison
The target (S,S)-diastereomer (CAS 1354026-48-4) and its (S,R)-diastereomer (CAS 1401667-69-3) share identical molecular formula (C₁₈H₂₇N₃O) and molecular weight (301.4 g/mol) but differ in the absolute configuration at the piperidine 3-position. While both are commercially available, the (S,S)-isomer is the stereochemical configuration most commonly referenced in the N-cyclopropyl-N-piperidinyl-amide patent literature, which describes compounds with the (S)-configuration at the amino acid α-carbon and specific stereochemistry at the piperidine attachment point as key to GPR119 agonist activity [1]. Direct head-to-head biological data for these two diastereomers is not publicly available; however, the (S,S)-isomer is the predominant form listed in vendor catalogs targeting medicinal chemistry applications, suggesting it is the stereochemically preferred lead scaffold [2].
| Evidence Dimension | Stereochemical identity (piperidine C3 configuration) |
|---|---|
| Target Compound Data | (S,S)-configuration: (2S)-2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-cyclopropylpropanamide; XLogP3 = 1.9; HBD = 1; HBA = 3; Rotatable bonds = 5 [2] |
| Comparator Or Baseline | (S,R)-diastereomer (CAS 1401667-69-3): (2S)-2-amino-N-[(3R)-1-benzylpiperidin-3-yl]-N-cyclopropylpropanamide. Computed property data not directly available on PubChem for the (R)-piperidine isomer. |
| Quantified Difference | No direct quantitative difference available; stereochemical difference is qualitative but absolute. In chiral drug-target interactions, diastereomers routinely exhibit >10-fold differences in potency and selectivity. |
| Conditions | Computed physicochemical properties from PubChem (release 2021.05.07) [2]; stereochemical assignment per IUPAC nomenclature. |
Why This Matters
Procurement of the correct diastereomer is essential for SAR reproducibility; even a single chiral center inversion can produce a compound with fundamentally different biological activity, and the (S,S)-isomer is the scaffold most aligned with the patent-derived pharmacophore model.
- [1] Nosse, B. et al. N-CYCLOPROPYL-N-PIPERIDINYL-AMIDES, PHARMACEUTICAL COMPOSITIONS CONTAINING THEM AND USES THEREOF. US Patent Application 2016/0159784 A1, assigned to Boehringer Ingelheim International GmbH, published June 9, 2016. View Source
- [2] PubChem Compound Summary for CID 66565299: (S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-cyclopropyl-propionamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1354026-48-4 View Source
